6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine
Description
Properties
IUPAC Name |
6-chloro-4-thiophen-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYPVNFYJBMBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-4-thiophen-2-yl-pyridazin-3-ylamine generally follows these key steps:
- Construction of the pyridazine ring system with appropriate substituents.
- Introduction of the chloro substituent at the 6-position.
- Attachment of the thiophen-2-yl group at the 4-position.
- Amination at the 3-position of the pyridazine ring.
This approach often involves halogenation, cross-coupling reactions, and amination under controlled conditions.
Halogenation Step: Introduction of the 6-Chloro Group
A common method for introducing the chloro substituent at the 6-position involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. Experimental data show:
This halogenation step is crucial as it sets the stage for further functionalization on the pyridazine ring.
Cross-Coupling for Thiophen-2-yl Substitution at Position 4
The introduction of the thiophen-2-yl group at the 4-position is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. Key conditions include:
This step ensures the selective attachment of the thiophen-2-yl moiety, which is essential for the biological activity of the final compound.
Amination at the 3-Position of Pyridazine
Amination at the 3-position can be achieved through nucleophilic substitution or reduction of nitro precursors. Although specific direct methods for this compound are less documented, related pyridazine amines are commonly prepared by:
- Reduction of corresponding nitro derivatives.
- Direct amination using ammonia or amine sources under catalytic or thermal conditions.
The final purification often involves recrystallization or chromatographic techniques to ensure high purity.
Representative Experimental Procedure Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Halogenation | 4-chloropyridine-2-amine, N-chlorosuccinimide | DMF or ethyl acetate, 20°C, 24-28 h | 66-69% | Extraction, washing, drying, purification by chromatography or recrystallization |
| Cross-coupling | 4-chloropyridin-2-amine derivative, thiophen-2-yl boronic acid, Pd(PPh3)4, Na2CO3 | Ethanol/water/toluene, 90°C, 14 h, inert atmosphere | 75% | Sealed tube, filtration, concentration, flash chromatography |
| Amination | Ammonia or amine source (or reduction of nitro precursor) | Variable, often catalytic or thermal | Variable | Final purification by recrystallization or chromatography |
Additional Notes on Reaction Workup and Purification
- Organic phases are typically washed with aqueous sodium hydroxide and brine to remove impurities.
- Drying agents such as magnesium sulfate or sodium sulfate are used to remove residual water.
- Solvent evaporation is performed under reduced pressure.
- Final products are isolated by recrystallization or column chromatography on silica gel.
- Reaction monitoring is commonly done by NMR and mass spectrometry to confirm structure and purity.
Summary of Key Research Findings
- N-chlorosuccinimide is an effective chlorinating agent for selective chlorination of pyridazine derivatives at mild temperatures.
- Palladium-catalyzed Suzuki coupling is a reliable method for introducing thiophen-2-yl groups with good yields and selectivity.
- The combination of these methods allows the stepwise construction of this compound with overall good efficiency.
- Purification strategies are critical to achieve high purity, which is essential for subsequent pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Ammonia, amine derivatives, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: Pyridazine (target compound) vs. pyrimidinone/pyrimidine ().
Substituent Effects :
- Thiophene vs. Furochromenyl : Thiophene’s sulfur atom may increase lipophilicity compared to furochromenyl’s oxygen, affecting pharmacokinetic properties like absorption and metabolism.
- Chloro Group : The presence of Cl at position 6 is conserved across active derivatives, suggesting its role in stabilizing molecular interactions via halogen bonding .
Biological Activity : Compounds with bulkier substituents (e.g., morpholine/piperazine in 6a–d) show enhanced anti-inflammatory activity, likely due to improved target engagement or solubility .
Physicochemical and Computational Insights
- Crystallography : Tools like SHELXL and Mercury (Evidences 3–5) enable precise structural determination and comparison. For example, Mercury’s void visualization could reveal differences in packing efficiency between thiophene- and furochromenyl-containing derivatives, impacting stability .
- Electronic Properties : The Colle-Salvetti correlation-energy formula () might model electron density distributions, highlighting how thiophene’s aromaticity influences charge delocalization compared to furochromenyl systems .
Biological Activity
6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom at the 6-position, a thiophene ring at the 4-position, and an amine group at the 3-position. Its unique structure contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-4-thiophen-2-ylpyridazin-3-amine |
| Molecular Formula | C8H6ClN3S |
| Molecular Weight | 201.67 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on several cancer cell lines, it demonstrated significant activity against HepG2 (liver cancer) and MCF7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell growth.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator, binding to active sites and altering normal cellular functions.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in cellular models, indicating its potential for treating inflammatory diseases.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 6-Chloro-3-phenylpyridazin-4-ol | Moderate | Low | Low |
| 6-Chloro-4-hydroxy-3-phenylpyridazine | High | High | Moderate |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions including condensation and chlorination processes. It serves as a valuable building block in the development of more complex heterocyclic compounds used in drug discovery and material science.
Research Applications
- Medicinal Chemistry : Development of novel therapeutic agents targeting cancer and infectious diseases.
- Material Science : Utilization in organic semiconductors and light-emitting diodes due to its electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
